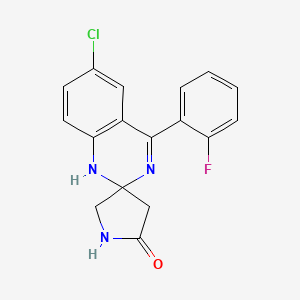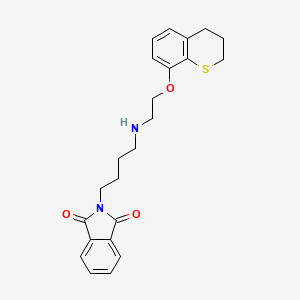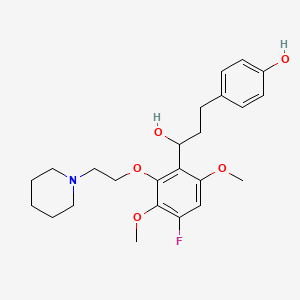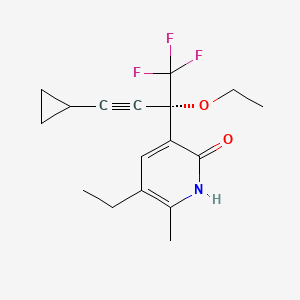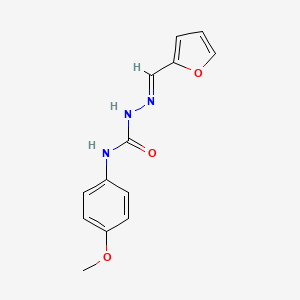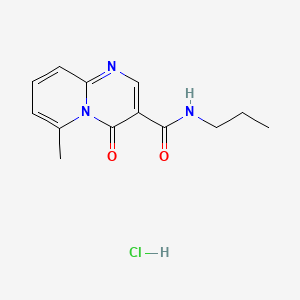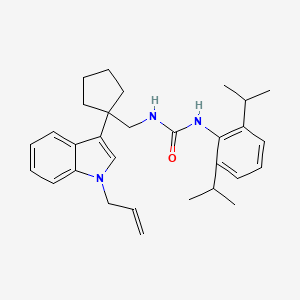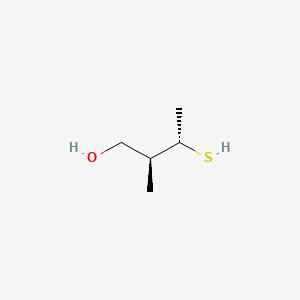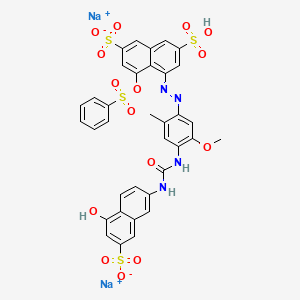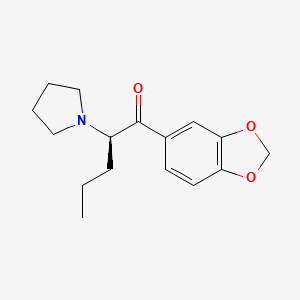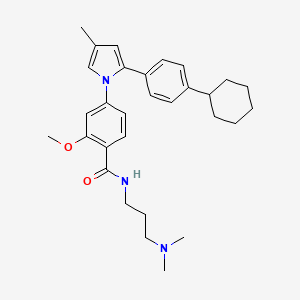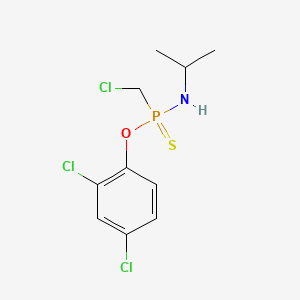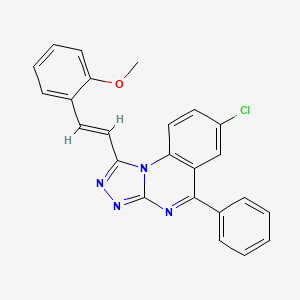
7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1-(2-(méthoxyphényl)éthényl)-5-phényl-(1,2,4)triazolo(4,3-a)quinazoline est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé est connu pour ses caractéristiques structurales uniques, qui contribuent à ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7-chloro-1-(2-(méthoxyphényl)éthényl)-5-phényl-(1,2,4)triazolo(4,3-a)quinazoline implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 7-chloroquinazoline avec des dérivés de l'hydrazine, suivie d'une cyclisation avec des aldéhydes ou des cétones appropriés. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs tels que des acides ou des bases pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend généralement des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
7-chloro-1-(2-(méthoxyphényl)éthényl)-5-phényl-(1,2,4)triazolo(4,3-a)quinazoline subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à la position chloro, en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Amines ou thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés de la quinazoline avec des groupes fonctionnels oxydés.
Réduction : Formation de dérivés réduits de la quinazoline.
Substitution : Formation de dérivés substitués de la quinazoline avec divers groupes fonctionnels.
Applications de la recherche scientifique
7-chloro-1-(2-(méthoxyphényl)éthényl)-5-phényl-(1,2,4)triazolo(4,3-a)quinazoline a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel de molécule bioactive avec diverses activités biologiques.
Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 7-chloro-1-(2-(méthoxyphényl)éthényl)-5-phényl-(1,2,4)triazolo(4,3-a)quinazoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour se lier à certaines enzymes ou certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'activité biologique spécifique étudiée.
Applications De Recherche Scientifique
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la quinoxaline : Connues pour leurs diverses activités pharmacologiques.
Dérivés de la quinoléine : Largement étudiés pour leur potentiel thérapeutique.
Dérivés du benzimidazole : Connues pour leurs activités biologiques et leurs similitudes structurales.
Unicité
7-chloro-1-(2-(méthoxyphényl)éthényl)-5-phényl-(1,2,4)triazolo(4,3-a)quinazoline se démarque en raison de ses caractéristiques structurales uniques, qui contribuent à ses activités biologiques distinctes.
Propriétés
Numéro CAS |
95858-87-0 |
|---|---|
Formule moléculaire |
C24H17ClN4O |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
7-chloro-1-[(E)-2-(2-methoxyphenyl)ethenyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H17ClN4O/c1-30-21-10-6-5-7-16(21)11-14-22-27-28-24-26-23(17-8-3-2-4-9-17)19-15-18(25)12-13-20(19)29(22)24/h2-15H,1H3/b14-11+ |
Clé InChI |
OCCDIWNARQIEKT-SDNWHVSQSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=CC=C1C=CC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


